2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole
Description
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with a nitrophenyl and a dimethylphenoxy group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-4-6-14(8-11(10)2)24-16-7-5-13(9-15(16)20(21)22)17-19-18-12(3)23-17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGKBIKEBNIOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with 4-chloro-3-nitrobenzene in the presence of a base such as potassium carbonate. This reaction forms 4-(3,4-dimethylphenoxy)-3-nitrobenzene.
Cyclization: The intermediate is then subjected to cyclization with hydrazine hydrate and acetic anhydride to form the 1,3,4-oxadiazole ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethylphenoxy group can be replaced by other nucleophiles.
Oxidation: The methyl group on the oxadiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 2-[4-(3,4-dimethylphenoxy)-3-aminophenyl]-5-methyl-1,3,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-carboxy-1,3,4-oxadiazole.
Scientific Research Applications
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a methyl group on the oxadiazole ring.
2-[4-(4-chloro-3-methylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole: Contains a chloro group instead of dimethyl groups on the phenoxy ring.
Uniqueness
The unique combination of the dimethylphenoxy and nitrophenyl groups in 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole imparts specific chemical and biological properties that differentiate it from other similar compounds. Its specific substitution pattern can lead to distinct reactivity and biological activity profiles, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
